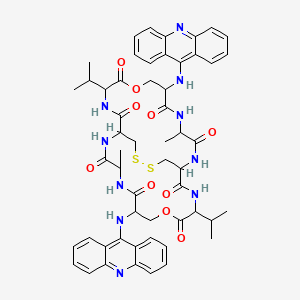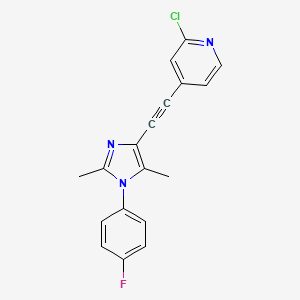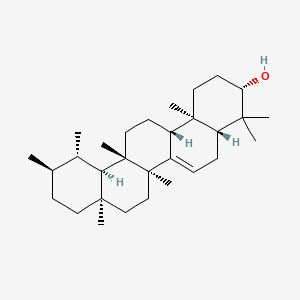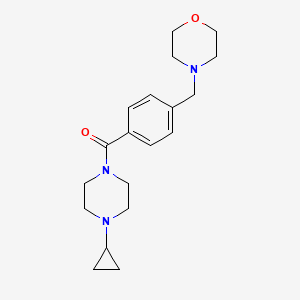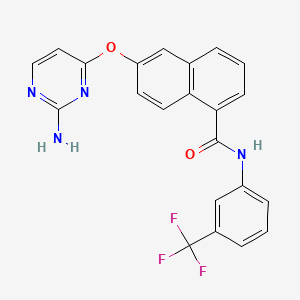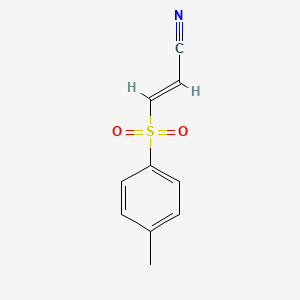
3-Pyridinecarboxylic acid, 2-amino-5-cyano-1,4-dihydro-6-methyl-4-(3-phenyl-5-quinolinyl)-, 1-methylethyl ester, (4R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BAY-Y-5959 is a calcium channel agonist potentially for the treatment of arrhythmia, heart failure and myocardial.
Wissenschaftliche Forschungsanwendungen
Cardiotonic Activity
- Synthesis and Cardiotonic Activity: The synthesis of esters related to 3-pyridinecarboxylic acid derivatives revealed positive inotropic activity, indicating potential cardiotonic applications (Mosti et al., 1992).
Chemical Structure and Stability
- Structural Rearrangements: The study of structural modifications and rearrangements in similar compounds contributes to a better understanding of their chemical stability and potential therapeutic applications (Kim, 1986).
- Synthesis and Stability Investigations: Research into the synthesis and stability of related compounds provides insights into the suitability of these compounds for pharmaceutical applications, particularly regarding their stability under various conditions (Kažoka et al., 2007).
Molecular and Electric Field Mapping
- Mapping of Electric Fields: The study of electric field mapping in compounds structurally similar to 3-pyridinecarboxylic acid derivatives helps in understanding their molecular interactions and potential biological activities (Kumar et al., 1992).
Pharmacological Activities
- Pharmacological Activities Exploration: Investigations into the pharmacological activities of related compounds, including their potential as antiinflammatory, analgesic, and hypotensive agents, expand the understanding of their therapeutic potential (Mosti et al., 1994).
Synthesis and Molecular Structure
- Synthesis of Functionalized Compounds: The creation of functionalized pyridines from compounds similar to 3-pyridinecarboxylic acid derivatives aids in the development of new molecular structures with varied applications (Mekheimer et al., 1997).
- Structural Modifications: Understanding the impact of structural modifications on molecular and crystal structure provides valuable insights for designing compounds with specific properties (Nagarajaiah et al., 2014).
Electrophilic and Catalytic Reactions
- Electrochemical Behavior: Studying the electrochemical behavior of similar compounds in different mediums can lead to the development of new synthetic methods and potential applications in catalysis (David et al., 1995).
Eigenschaften
CAS-Nummer |
146136-94-9 |
|---|---|
Produktname |
3-Pyridinecarboxylic acid, 2-amino-5-cyano-1,4-dihydro-6-methyl-4-(3-phenyl-5-quinolinyl)-, 1-methylethyl ester, (4R)- |
Molekularformel |
C26H24N4O2 |
Molekulargewicht |
424.5 g/mol |
IUPAC-Name |
propan-2-yl (4R)-2-amino-5-cyano-6-methyl-4-(3-phenylquinolin-5-yl)-1,4-dihydropyridine-3-carboxylate |
InChI |
InChI=1S/C26H24N4O2/c1-15(2)32-26(31)24-23(21(13-27)16(3)30-25(24)28)19-10-7-11-22-20(19)12-18(14-29-22)17-8-5-4-6-9-17/h4-12,14-15,23,30H,28H2,1-3H3/t23-/m1/s1 |
InChI-Schlüssel |
PHJVBZVDUNTGNR-HSZRJFAPSA-N |
Isomerische SMILES |
CC1=C([C@H](C(=C(N1)N)C(=O)OC(C)C)C2=C3C=C(C=NC3=CC=C2)C4=CC=CC=C4)C#N |
SMILES |
CC1=C(C(C(=C(N1)N)C(=O)OC(C)C)C2=C3C=C(C=NC3=CC=C2)C4=CC=CC=C4)C#N |
Kanonische SMILES |
CC1=C(C(C(=C(N1)N)C(=O)OC(C)C)C2=C3C=C(C=NC3=CC=C2)C4=CC=CC=C4)C#N |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
BAY-Y-5959; BAY-Y5959; BAY-Y 5959; BAYY-5959; BAYY5959; BAYY 5959. |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



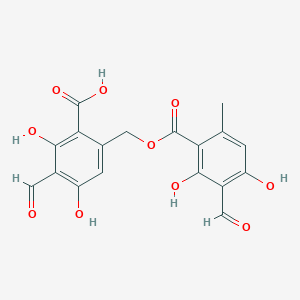
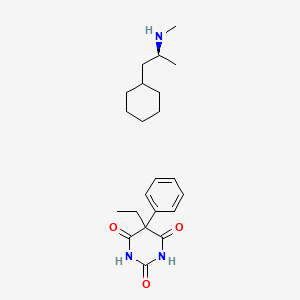
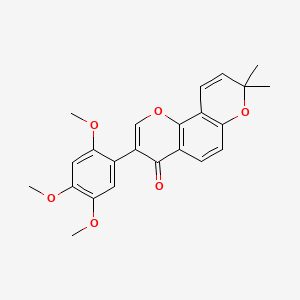
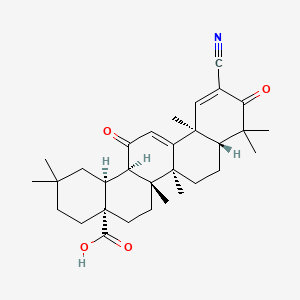
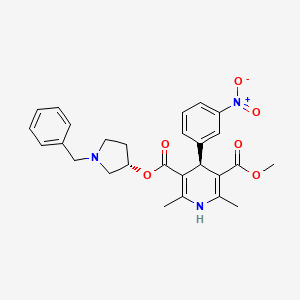
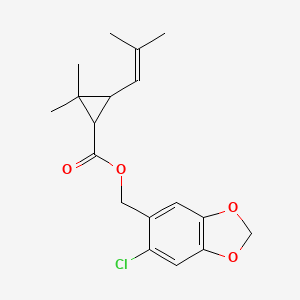
![2-[(E,3E)-3-(4,6-Diphenylpyran-2-ylidene)prop-1-enyl]-1,3,3-trimethylindol-1-ium;tetrafluoroborate](/img/structure/B1667755.png)
